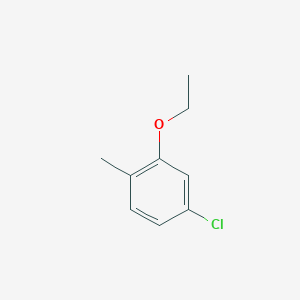

4-Chloro-2-ethoxy-1-methylbenzene

Description

Significance of Halogenated Alkoxyaromatic Compounds in Chemical Research

Halogenated organic compounds, which include a halogen atom such as chlorine, bromine, or fluorine, are a cornerstone of modern chemical research and industry. nih.govtecamgroup.com Their applications are diverse, ranging from solvents and chemical intermediates to components in pharmaceuticals and agricultural products. iloencyclopaedia.orgyoutube.com The presence of a halogen atom can significantly alter the physical and chemical properties of an organic molecule, influencing factors like polarity, reactivity, and biological activity. nih.gov

Alkoxyaromatic compounds, characterized by an ether group attached to an aromatic ring, are also of great interest. The introduction of an alkoxy group can impact a molecule's solubility and its ability to participate in certain chemical reactions. When combined, the halogen and alkoxy functionalities in halogenated alkoxyaromatic compounds create molecules with unique properties that are explored for a variety of applications. These compounds are often used as building blocks in the synthesis of more complex molecules. researchgate.net For instance, related structures are utilized as intermediates in the production of dyes, pesticides, and pharmaceuticals. researchgate.net The study of their synthesis and reactivity is crucial for the development of new materials and medicines.

Scope and Objectives of Academic Inquiry on 4-Chloro-2-ethoxy-1-methylbenzene

While extensive research on many halogenated alkoxyaromatic compounds is readily available, specific academic inquiry into this compound appears to be limited. The primary information available for this compound is from chemical suppliers, which provides basic physicochemical data.

A comprehensive academic investigation of this compound would likely focus on several key areas. A primary objective would be the development and optimization of synthetic routes to produce the compound with high yield and purity. Currently, a known synthesis route involves the reaction of 2,4-Dichloronitrobenzene (B57281) with sodium ethoxide to produce 4-Chloro-2-ethoxy-1-nitrobenzene (B1348602), which could then potentially be converted to the target molecule. chemicalbook.com

Further research would involve a thorough characterization of its physical and chemical properties. This would include detailed spectroscopic analysis (such as NMR, IR, and mass spectrometry) to confirm its structure and understand its electronic properties. The NIST WebBook provides spectral data for the related isomer, 1-chloro-4-ethoxybenzene, which could serve as a useful comparison. nist.gov

Investigation into the reactivity of this compound would also be a critical area of study. Understanding how the chloro, ethoxy, and methyl groups influence the reactivity of the benzene (B151609) ring is essential for its potential application as a synthetic intermediate.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClO | synquestlabs.com |

| Molecular Weight | 170.64 g/mol | synquestlabs.comcymitquimica.com |

| CAS Number | 35338-32-0 | synquestlabs.com |

| Purity | 95% | synquestlabs.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClO |

|---|---|

Molecular Weight |

170.63 g/mol |

IUPAC Name |

4-chloro-2-ethoxy-1-methylbenzene |

InChI |

InChI=1S/C9H11ClO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3H2,1-2H3 |

InChI Key |

ZYHXLVBRRKUMCK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Cl)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 4 Chloro 2 Ethoxy 1 Methylbenzene

Established and Novel Synthetic Routes to 4-Chloro-2-ethoxy-1-methylbenzene

The synthesis of this compound can be achieved through several chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, alkylation, and etherification.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups onto an aromatic ring. In the context of synthesizing this compound, this can involve the chlorination of 2-ethoxy-1-methylbenzene. The ethoxy and methyl groups are ortho, para-directing activators, which would direct the incoming electrophile (chlorine) to the desired position.

A general mechanism for electrophilic aromatic substitution involves the generation of an electrophile that attacks the benzene (B151609) ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. msu.edu A base then removes a proton from the carbon atom that bears the electrophile, restoring aromaticity. msu.edu

For instance, the chlorination of toluene (B28343) (methylbenzene) can yield 4-chlorotoluene (B122035). Subsequent etherification of a related phenol (B47542) derivative could then lead to the target molecule. The sequence of these reactions is crucial to achieve the desired substitution pattern. quora.com

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA) offers another pathway, particularly when starting with a heavily substituted or deactivated aromatic ring. scranton.edu This method involves the replacement of a leaving group, such as a halide, by a nucleophile. libretexts.org For SNA to proceed, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

One potential route could involve the reaction of 2,4-dichloro-1-methylbenzene with sodium ethoxide. In this scenario, the ethoxide ion acts as the nucleophile, displacing one of the chlorine atoms. The presence of the second chlorine atom and the methyl group would influence the regioselectivity of the reaction. For example, the synthesis of 4-chloro-2-ethoxy-1-nitrobenzene (B1348602) from 2,4-dichloronitrobenzene (B57281) and sodium ethoxide has been reported. chemicalbook.com

The mechanism often proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The stability of this intermediate is key to the success of the reaction. libretexts.org

Alkylation and Etherification Reactions

Alkylation and etherification reactions are pivotal in building the structure of this compound. These reactions can be approached in different ways depending on the starting materials.

Williamson Ether Synthesis: A classic method for forming ethers, this reaction involves an alkoxide reacting with a primary alkyl halide. In this case, one could start with 4-chloro-2-methylphenol (B52076). The phenol is first deprotonated with a strong base to form the corresponding phenoxide, which then acts as a nucleophile and attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide) to form the desired ether. scbt.comscbt.com

Buchwald-Hartwig Amination/Etherification: More modern, palladium-catalyzed cross-coupling reactions can also be employed for ether formation. These methods often exhibit high functional group tolerance and can be more efficient than traditional methods.

Alkylation of a Phenol: If starting from a precursor like 4-chlorophenol, a Friedel-Crafts alkylation could introduce the methyl group, followed by etherification. However, controlling the position of alkylation can be challenging.

A related synthesis involves the reaction of 4-chloro-2-methylphenol with ethyl iodide. guidechem.com

Halogenation and Dehalogenation Techniques

Halogenation reactions are essential for introducing the chloro group onto the aromatic ring. Direct chlorination of 2-ethoxytoluene would be a primary example of this approach. The reaction conditions, including the choice of chlorinating agent (e.g., Cl2, SO2Cl2) and catalyst (e.g., FeCl3, AlCl3), would need to be carefully controlled to favor the formation of the 4-chloro isomer.

Dehalogenation is less likely to be a primary synthetic route to this compound but could be used in a multi-step synthesis to remove an unwanted halogen or to introduce a specific substitution pattern via an intermediate.

Catalytic Synthesis Methods

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Palladium-Catalyzed Cross-Coupling: As mentioned in the context of etherification, palladium catalysts are versatile. For instance, a Buchwald-Hartwig type reaction could be used to couple 4-chloro-2-methylphenol with an ethylating agent.

Copper-Catalyzed Reactions: Copper-based catalysts are also effective for C-O bond formation in ether synthesis, often referred to as Ullmann condensation. This could involve the reaction of 4-chloro-2-methylphenol with an ethylating agent in the presence of a copper catalyst.

Functionalization and Derivatization Reactions of this compound

Once synthesized, this compound can serve as a starting material for further chemical transformations. The existing functional groups—the chloro, ethoxy, and methyl groups—dictate the reactivity of the molecule.

The aromatic ring can undergo further electrophilic substitution. The positions of substitution will be directed by the combined electronic and steric effects of the existing substituents. The ethoxy group is a strong activating group and is ortho, para-directing. The methyl group is also an activating, ortho, para-directing group. The chloro group is a deactivating but ortho, para-directing group. The interplay of these directing effects will determine the outcome of reactions like nitration, sulfonation, or further halogenation.

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412). quora.com This would yield 4-chloro-2-ethoxybenzoic acid, a valuable intermediate for other compounds.

The chloro group can be a site for nucleophilic aromatic substitution, although this would likely require harsh conditions or the introduction of additional activating groups. It can also participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

The ethoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or HI) to yield the corresponding phenol.

Below is a table summarizing some potential derivatization reactions:

| Reaction Type | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Isomers of 4-Chloro-2-ethoxy-1-methyl-nitrobenzene |

| Oxidation | KMnO₄, H⁺ | 4-Chloro-2-ethoxybenzoic acid |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl derivatives |

| Ether Cleavage | HBr or HI | 4-Chloro-2-methylphenol |

Regioselective Functionalization Strategies

The regioselectivity of functionalization reactions on this compound is dictated by the directing effects of its substituents: the chloro, ethoxy, and methyl groups. The ethoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The methyl group is also an activating, ortho-, para-directing group, while the chloro group is deactivating yet ortho-, para-directing.

Given the positions of the existing substituents, electrophilic attack is most likely to occur at the C5 position, which is ortho to the activating ethoxy group and meta to the deactivating chloro group. Halogenation, nitration, and sulfonation are expected to yield the corresponding 5-substituted derivatives. For instance, regioselective halogenation of arenes and heterocycles can be achieved with N-halosuccinimides in fluorinated alcohols, a method that could likely be applied to this compound to introduce a bromine or iodine atom at the C5 position. organic-chemistry.org Biocatalytic C-H activation and halogenation also present a potential route for selective functionalization. nih.gov

Oxidation Pathways of Methyl and Ethoxy Groups

The methyl and ethoxy groups of this compound are susceptible to oxidation under various conditions. The benzylic position of the methyl group can be oxidized to an aldehyde, carboxylic acid, or ketone, depending on the oxidant and reaction conditions. Strong oxidizing agents like potassium permanganate or chromic acid would likely convert the methyl group to a carboxylic acid.

The ethoxy group can undergo oxidative cleavage. This typically involves cleavage of the ether bond, which can be achieved under harsh conditions. However, specific reagents for the dealkylation of aryl ethers are known and could potentially be applied.

Substitution Reactions Involving Chlorine and Ethoxy Moieties

The chlorine atom on the aromatic ring of this compound can be replaced through nucleophilic aromatic substitution (SNAr) reactions. The success of such reactions is often dependent on the presence of electron-withdrawing groups ortho or para to the leaving group. In this molecule, the ethoxy and methyl groups are electron-donating, which would not facilitate a classical SNAr reaction. However, transition-metal-catalyzed nucleophilic substitution reactions provide a viable alternative for the replacement of the chloro group with various nucleophiles. organic-chemistry.org

The ethoxy group is generally a poor leaving group in nucleophilic substitution reactions. Cleavage of the ether bond typically requires strong acids.

Coupling Reactions for Complex Structure Formation

The chloro substituent of this compound makes it a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex molecules. wikipedia.orgtcichemicals.com

| Coupling Reaction | Reactant | Catalyst/Ligand | Product Type |

| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Pd(OAc)₂ / PPh₃ | Biaryl or vinyl-substituted arene |

| Heck Reaction | Alkene | Pd(OAc)₂ / PPh₃ | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl-alkyne |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP | Aryl amine |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Biaryl or vinyl/alkynyl-substituted arene |

This table presents representative examples of palladium-catalyzed cross-coupling reactions that could be applied to this compound.

For instance, in a Suzuki coupling, this compound could be reacted with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound. Similarly, a Heck reaction with an alkene would yield a substituted alkene. The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of these transformations. qualitas1998.net

Polymerization Studies of Vinylated Analogues (if applicable)

While there is no direct information available regarding the polymerization of vinylated analogues of this compound, it is conceivable that if a vinyl group were introduced into the molecule, for example through a Heck or Stille coupling reaction, the resulting monomer could undergo polymerization. The polymerization would likely proceed via a free-radical or transition-metal-catalyzed mechanism, depending on the nature of the vinyl monomer and the desired polymer properties.

Mechanistic Investigations of this compound Reactions

Reaction Kinetics and Thermodynamic Parameters

The kinetics of substitution reactions at the aromatic ring of this compound would be influenced by the electronic properties of the substituents. For a nucleophilic aromatic substitution, the electron-donating nature of the ethoxy and methyl groups would decrease the reaction rate compared to an unsubstituted chlorobenzene (B131634).

Transition State Analysis and Reaction Energetics

The formation of this compound, typically from a precursor such as 4-chloro-2-methylphenol and an ethylating agent, proceeds through a high-energy transition state. Understanding the geometry and energy of this transient species is paramount for optimizing the reaction conditions.

Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the transition state of related etherification reactions. For a typical SNAr mechanism involving the attack of an ethoxide ion on an activated chlorobenzene derivative, the transition state is characterized by the simultaneous partial formation of the carbon-oxygen bond and the partial breaking of the carbon-chlorine bond. The aromatic ring temporarily loses some of its aromaticity as it accommodates the incoming nucleophile, forming a high-energy intermediate known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring.

| Parameter | Description | Implication for Synthesis |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | A higher Ea leads to a slower reaction rate. Catalysts or higher temperatures can be used to overcome this barrier. |

| Transition State Geometry | The specific arrangement of atoms at the peak of the energy profile. | Influences the stereochemical outcome of the reaction and can be targeted for catalyst design. |

| Reaction Enthalpy (ΔH) | The net energy change of the reaction. | Determines if the reaction releases (exothermic) or absorbs (endothermic) heat, which is crucial for process safety and control. |

Solvent Effects on Reaction Outcomes

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence the reaction rate, yield, and even the reaction mechanism. The solvent's role extends beyond simply dissolving the reactants; it actively participates in the stabilization of the transition state and intermediates.

Solvents are broadly classified as polar protic, polar aprotic, and nonpolar. In the context of the Williamson ether synthesis, which often involves an alkoxide nucleophile, the solvent's ability to solvate both the cation and the anion is crucial.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred for SNAr and Williamson-type reactions. These solvents can effectively solvate the counter-ion of the ethoxide (e.g., Na⁺ or K⁺) but are less effective at solvating the "naked" and highly reactive ethoxide anion. This lack of stabilization of the nucleophile enhances its reactivity, leading to a faster reaction rate.

Polar Protic Solvents: Solvents such as ethanol (B145695), methanol (B129727), and water can form strong hydrogen bonds with the ethoxide nucleophile. This extensive solvation stabilizes the nucleophile, thereby reducing its reactivity and slowing down the reaction rate. Furthermore, in the case of using a protic solvent that is the conjugate acid of the nucleophile (e.g., ethanol for sodium ethoxide), a competing solvolysis reaction can occur, reducing the yield of the desired ether.

Nonpolar Solvents: Solvents like toluene and hexane (B92381) are generally poor choices for this type of reaction as they cannot effectively dissolve the ionic ethoxide salt, leading to a heterogeneous reaction mixture and very slow reaction rates.

The dielectric constant of the solvent also plays a role. A higher dielectric constant helps to separate the ionic species, which can be beneficial. However, the specific interactions, such as hydrogen bonding, are often more dominant in determining the reaction outcome.

| Solvent Type | Example | Effect on Nucleophile Reactivity | General Impact on Reaction Rate |

| Polar Aprotic | Dimethylformamide (DMF) | Enhances | Increases |

| Polar Protic | Ethanol | Decreases | Decreases |

| Nonpolar | Toluene | Minimal Solvation | Very Slow |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy provides profound insight into the molecular structure of 4-Chloro-2-ethoxy-1-methylbenzene. By analyzing the absorption (FT-IR) and scattering (Raman) of infrared radiation, the various vibrational modes of the molecule's functional groups can be identified and characterized.

Correlation of Experimental and Theoretically Calculated Vibrational Frequencies

In the study of substituted benzenes, a strong correlation is often observed between experimentally measured vibrational frequencies and those calculated through computational methods like Density Functional Theory (DFT). researchgate.netmdpi.com For molecules similar to this compound, such as 4-chloro-3-methylphenol (B1668792) and various chloro-methylanilines, researchers have successfully used DFT methods (e.g., B3LYP with basis sets like 6-31G* or 6-311G) to predict vibrational wavenumbers. researchgate.netresearchgate.netresearchgate.net

These theoretical calculations provide a basis for the assignment of complex experimental spectra. researchgate.net Typically, calculated harmonic frequencies are slightly higher than experimental ones due to the neglect of anharmonicity. To correct for this, scaling factors are often applied to the computed wavenumbers, leading to excellent agreement with observed FT-IR and Raman data. researchgate.net For the title compound, it is anticipated that a similar computational approach would yield a reliable predicted spectrum, aiding in the precise assignment of each vibrational mode.

Analysis of Characteristic Functional Group Modes

The vibrational spectrum of this compound is dominated by the characteristic modes of its constituent parts: the substituted benzene (B151609) ring, the ethoxy group, the methyl group, and the carbon-chlorine bond.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are expected to appear in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the benzene ring typically produce a series of bands in the 1600-1450 cm⁻¹ range. researchgate.net

Ethoxy Group Vibrations: The ethoxy group will exhibit characteristic C-H stretching modes for its methyl and methylene (B1212753) components. Asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups are anticipated between 2995 cm⁻¹ and 2850 cm⁻¹. The C-O-C stretching vibrations are also prominent, with the asymmetric stretch expected around 1250 cm⁻¹ and the symmetric stretch near 1050 cm⁻¹.

Methyl Group Vibrations: The methyl group attached to the benzene ring shows asymmetric and symmetric C-H stretching vibrations in the 2950-2870 cm⁻¹ range. researchgate.net Bending vibrations for the methyl group are expected around 1450 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric). researchgate.net

Carbon-Chlorine Vibrations: The C-Cl stretching vibration is a key indicator of the chloro-substitution. For chloro-substituted benzenes, this mode is typically observed in the 850-550 cm⁻¹ region. researchgate.net Its exact position is sensitive to the substitution pattern on the ring.

The table below summarizes the expected vibrational frequencies for the main functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | |

| Ethoxy (-O-CH₂CH₃) | C-H Stretch (asym/sym) | 2995 - 2850 |

| C-O-C Stretch (asym) | ~1250 | |

| C-O-C Stretch (sym) | ~1050 | |

| Methyl (-CH₃) | C-H Stretch (asym/sym) | 2950 - 2870 |

| C-H Bend (asym) | ~1450 | |

| C-H Bend (sym) | ~1380 | |

| Chloro (-Cl) | C-Cl Stretch | 850 - 550 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Advanced ¹H and ¹³C NMR Chemical Shift Assignments and Anisotropy Effects

The ¹H and ¹³C NMR spectra of this compound can be predicted based on the known effects of its substituents on the benzene ring. The electron-donating ethoxy group and methyl group, and the electron-withdrawing, electronegative chlorine atom all influence the electronic environment and thus the chemical shifts of the aromatic protons and carbons. docbrown.infodocbrown.info

¹H NMR: The three protons on the aromatic ring will appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The ethoxy group will produce a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons due to spin-spin coupling. The methyl group attached to the ring will appear as a singlet.

Anisotropy Effects: The π-electron system of the benzene ring generates a powerful anisotropic magnetic field. Protons attached to the ring experience this field, which deshields them and shifts their resonance to a higher frequency (downfield). ucl.ac.uk

¹³C NMR: The molecule has nine distinct carbon environments, which should result in nine signals in the proton-decoupled ¹³C NMR spectrum. docbrown.info The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

The carbon atom bonded to the chlorine (C-4) will be deshielded. docbrown.info

The carbon atom bonded to the ethoxy group (C-2) will be significantly deshielded due to the electronegativity of the oxygen atom.

The carbons of the ethoxy group will appear in the aliphatic region, with the methylene carbon (-OCH₂) further downfield than the methyl carbon.

The methyl carbon attached to the ring will have a characteristic chemical shift around δ 20 ppm. docbrown.info

The following tables provide predicted chemical shifts.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.7 - 7.2 | m |

| -OCH₂CH₃ | ~4.0 | q |

| Ar-CH₃ | ~2.2 | s |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) |

|---|---|

| C-Cl | ~130 |

| C-OEt | ~155 |

| C-CH₃ | ~135 |

| Aromatic C-H | 115 - 130 |

| -OCH₂CH₃ | ~64 |

| Ar-CH₃ | ~16 |

Multi-dimensional NMR Techniques for Stereochemical Elucidation (if applicable)

For this compound, which is an achiral molecule and does not possess stereocenters, advanced multi-dimensional NMR techniques like NOESY or ROESY are not applicable for stereochemical elucidation. However, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the ¹H and ¹³C assignments by establishing proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (molar mass: 170.64 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

A key feature will be the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the molecular ion ([M]⁺) and any fragment ions containing a chlorine atom will appear as a pair of peaks (M and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1. docbrown.info

Expected fragmentation pathways include:

Loss of an ethyl radical: Cleavage of the O-CH₂ bond followed by loss of a C₂H₅ radical (·CH₂CH₃) would lead to a significant fragment.

Loss of an ethylene (B1197577) molecule: A common fragmentation for ethoxy benzenes is the McLafferty-type rearrangement leading to the loss of ethene (C₂H₄).

Alpha-cleavage: Loss of a methyl radical (·CH₃) from the ethoxy group to form an oxonium ion is possible.

Benzylic cleavage: Loss of a hydrogen radical from the ring's methyl group.

Loss of the entire ethoxy group: Cleavage of the Ar-O bond to lose ·OC₂H₅.

Predicted Key Fragments in the Mass Spectrum

| m/z | Ion Structure | Notes |

|---|---|---|

| 170/172 | [C₉H₁₁ClO]⁺ | Molecular ion peak (M/M+2) |

| 155/157 | [C₈H₈ClO]⁺ | Loss of ·CH₃ from ethoxy group |

| 142/144 | [C₇H₆ClO]⁺ | Loss of C₂H₄ (ethene) |

| 127/129 | [C₆H₄ClO]⁺ | Loss of ·CH₃ and C₂H₄ |

In-Depth Analysis of this compound Reveals Limited Spectroscopic Data in Public Domain

While the compound is listed by several chemical suppliers, indicating its synthesis and commercial availability, the detailed analytical characterization required for a thorough scientific exposition is absent from peer-reviewed journals and major chemical databases. This scarcity of information prevents a detailed discussion of its advanced spectroscopic and structural properties as outlined.

The closely related isomer, 4-Chloro-1-ethoxy-2-methylbenzene, with the CAS number 35338-32-0, similarly lacks detailed public data on its fragmentation pathways and crystal structure. Searches for this compound and its CAS number have also proven fruitless in yielding the specific experimental results necessary for a comprehensive analysis.

Without access to primary research data, any attempt to detail the fragmentation pathways would be purely speculative and not based on documented scientific evidence. Similarly, the confirmation of the molecular formula through high-resolution mass spectrometry and the determination of its solid-state structure via X-ray crystallography are experimental procedures for which the results have not been published.

This lack of information highlights a common occurrence in chemical science where many compounds, although synthesized, have not been subjected to extensive public research and documentation of their physicochemical properties.

Theoretical and Computational Studies of 4 Chloro 2 Ethoxy 1 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating molecular systems, providing insights that complement experimental data. For a molecule like 4-Chloro-2-ethoxy-1-methylbenzene, these computational methods can predict its three-dimensional structure, electronic properties, and spectroscopic signatures.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. nih.govinonu.edu.tr The B3LYP hybrid functional is a widely used DFT method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and it has been shown to provide reliable results for the geometry and electronic properties of substituted benzenes. nih.govmdpi.comresearchgate.net

Geometry optimization of this compound would be performed to find the lowest energy conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located. For substituted anisoles, which are structurally related to the target molecule, studies have shown that different conformers can exist based on the orientation of the alkoxy group. nih.gov A similar conformational analysis would be necessary for this compound to identify the most stable isomer.

The electronic structure calculations would reveal the distribution of electrons within the molecule, highlighting the effects of the electron-donating ethoxy and methyl groups and the electron-withdrawing chloro group on the aromatic ring. These calculations are fundamental for understanding the molecule's reactivity and intermolecular interactions.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for certain properties, particularly for the calculation of interaction energies and excited states. nih.govuu.nl

For instance, high-level ab initio calculations, such as Coupled Cluster with singles, doubles, and perturbative triples [CCSD(T)], are considered the "gold standard" for calculating binding energies. nih.gov While computationally more demanding, applying such methods to this compound could provide benchmark data for its electronic properties and reactivity. These methods are particularly useful for studying non-covalent interactions, which could be relevant for understanding the condensed-phase behavior of this compound.

The choice of a basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy and computational cost of the simulation. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly employed for DFT calculations on organic molecules. nih.govnih.gov The inclusion of polarization functions (d,p) allows for a more flexible description of the electron density, which is important for accurately modeling the bonding in molecules with heteroatoms like oxygen and chlorine. Diffuse functions (++) are added to better describe anions and weak non-covalent interactions.

For high-accuracy ab initio calculations, correlation-consistent basis sets, such as the aug-cc-pVDZ and aug-cc-pVTZ developed by Dunning, are often preferred. nih.gov While larger basis sets generally lead to more accurate results, they also significantly increase the computational time. Therefore, a balance must be struck between the desired accuracy and the available computational resources. Studies have shown that for geometry optimizations, more modest basis sets can provide sufficient accuracy, while larger basis sets are necessary for precise energy calculations. nih.gov The M06-2X functional with a def2-TZVP basis set has also been noted for its favorable trade-off between accuracy and efficiency in calculations involving organic molecules. nih.gov

Table 1: Representative Basis Sets for Quantum Chemical Calculations This table is for illustrative purposes and shows commonly used basis sets in computational chemistry.

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d,p) | Double-zeta split-valence with polarization functions on heavy atoms and hydrogens. | Routine geometry optimizations and frequency calculations with DFT. |

| 6-311++G(d,p) | Triple-zeta split-valence with diffuse and polarization functions on all atoms. | More accurate energy calculations and studies of systems with weak interactions. |

| aug-cc-pVDZ | Augmented correlation-consistent polarized double-zeta. | Higher accuracy calculations, often used with MP2 or CCSD(T). |

| aug-cc-pVTZ | Augmented correlation-consistent polarized triple-zeta. | High-level benchmark calculations for energies and properties. |

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. By analyzing the molecular orbitals, particularly the frontier orbitals, we can gain insights into the chemical reactivity and electronic transitions of this compound.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the electron-donating ethoxy group, which is characteristic of aromatic ethers. nih.gov The LUMO, on the other hand, will likely have significant contributions from the aromatic ring and the electron-withdrawing chloro substituent. The precise energies and distributions of these orbitals would be determined through DFT calculations. The analysis of these orbitals is crucial for predicting the sites of electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data This table presents hypothetical data for this compound based on typical values for similar substituted benzenes.

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -8.50 | Represents ionization potential; electron-donating ability. |

| LUMO Energy | -1.20 | Represents electron affinity; electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 7.30 | Indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. inonu.edu.trnih.gov By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a chemically intuitive picture of bonding.

In this compound, NBO analysis would quantify the interactions between the lone pairs of the oxygen and chlorine atoms and the π-system of the benzene ring. For example, the interaction between the lone pair of the oxygen atom in the ethoxy group and the antibonding π* orbitals of the C-C bonds in the ring (n → π*) would provide a measure of the electron-donating strength of the ethoxy group. Similarly, interactions involving the chloro substituent and the methyl group can be analyzed to understand their electronic contributions. These hyperconjugative interactions are important for understanding the stability of the molecule and the directing effects of the substituents in chemical reactions. nih.gov

Reactivity and Selectivity Predictions

The reactivity and selectivity of this compound in chemical reactions can be predicted using several computational tools that analyze its electronic properties.

Molecular Electrostatic Potential (MEP) Maps for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. nih.gov It illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored in shades of red, are susceptible to electrophilic attack, while regions of positive potential, shown in blue, are prone to nucleophilic attack.

For this compound, the MEP map would reveal the most likely sites for chemical reactions. The oxygen atom of the ethoxy group, with its lone pairs of electrons, is expected to be a region of high negative electrostatic potential, making it a prime target for electrophiles. Conversely, the hydrogen atoms of the methyl and ethoxy groups, and to some extent the area around the chlorine atom, would exhibit positive potential. The aromatic ring itself will show a nuanced potential distribution due to the competing electronic effects of the substituents.

Illustrative Data Table: Predicted MEP Values at Key Sites

| Atomic Site | Predicted Electrostatic Potential (kcal/mol) | Predicted Reactivity |

| Oxygen (ethoxy) | -35 to -45 | Strong site for electrophilic attack |

| Chlorine | -10 to -15 | Moderate site for electrophilic attack |

| Aromatic Ring (ortho to ethoxy) | -15 to -25 | Likely site for electrophilic attack |

| Aromatic Ring (ortho to methyl) | -10 to -20 | Site for electrophilic attack |

| Methyl Hydrogens | +5 to +15 | Site for weak nucleophilic interaction |

| Ethoxy Hydrogens | +5 to +15 | Site for weak nucleophilic interaction |

Note: The values in this table are illustrative and based on theoretical principles for similar substituted benzenes. Actual values would require specific quantum chemical calculations.

Fukui Functions and Local Softness Analysis

Fukui functions and the related concept of local softness provide a more quantitative measure of the reactivity of different atomic sites within a molecule. wikipedia.orgscm.com These descriptors, derived from density functional theory (DFT), help to identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack.

The Fukui function, ƒ(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.org

ƒ+(r) corresponds to nucleophilic attack (addition of an electron) and identifies the most electrophilic sites.

ƒ-(r) relates to electrophilic attack (removal of an electron) and pinpoints the most nucleophilic sites.

ƒ0(r) is used for radical attack.

Local softness (s(r)) is directly proportional to the Fukui function and provides a similar picture of reactivity. scm.com For this compound, calculations would likely show high ƒ- values on the aromatic carbon atoms ortho and para to the electron-donating ethoxy and methyl groups, indicating these are the preferred sites for electrophilic attack. The chlorine atom, being electronegative, would be a less favorable site for electrophiles.

Illustrative Data Table: Predicted Fukui Function and Local Softness Values for Electrophilic Attack (ƒ-, s-)

| Atomic Site (Carbon on Benzene Ring) | Predicted ƒ- | Predicted s- | Predicted Regioselectivity for Electrophilic Attack |

| C1 (ipso to methyl) | Low | Low | Unlikely |

| C2 (ipso to ethoxy) | Low | Low | Unlikely |

| C3 | High | High | Favorable |

| C4 (ipso to chloro) | Low | Low | Unlikely |

| C5 | High | High | Most Favorable (para to ethoxy, ortho to methyl) |

| C6 | Moderate | Moderate | Favorable (ortho to ethoxy) |

Note: The values in this table are illustrative and based on theoretical principles for similar substituted benzenes. Actual values would require specific quantum chemical calculations.

Influence of Substituent Effects on Reactivity and Regioselectivity

The reactivity and regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound are governed by the electronic and steric effects of the methyl, ethoxy, and chloro substituents. libretexts.orgstudymind.co.uk

Ethoxy Group (-OCH2CH3): This is a strongly activating group due to the resonance effect of the oxygen's lone pairs, which donate electron density to the ring. msu.edu This increases the ring's nucleophilicity and directs incoming electrophiles to the ortho and para positions.

Methyl Group (-CH3): This is a weakly activating group that donates electron density primarily through an inductive effect. libretexts.org It also directs electrophiles to the ortho and para positions.

Chloro Group (-Cl): This is a deactivating group due to its strong inductive electron-withdrawing effect. msu.edu However, through resonance, its lone pairs can donate some electron density, making it an ortho-, para-director.

In this compound, these effects combine. The powerful activating and directing influence of the ethoxy group at position 2, along with the activating effect of the methyl group at position 1, will dominate. The primary sites for electrophilic attack are predicted to be the carbon atoms ortho and para to the ethoxy group. The deactivating nature of the chlorine atom at position 4 will make the positions adjacent to it less reactive. Steric hindrance from the ethoxy and methyl groups may also influence the final product distribution, potentially favoring attack at the less hindered para position relative to the ethoxy group.

Conformational Analysis and Potential Energy Surface Scans

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pharmacy180.comnobelprize.org For this compound, the most significant conformational flexibility arises from the rotation of the ethoxy group relative to the plane of the benzene ring.

A potential energy surface (PES) scan can be computationally performed by systematically changing the dihedral angle of the C(aromatic)-O-C-C bond of the ethoxy group and calculating the energy at each step. This would likely reveal two main low-energy conformations: a planar conformer where the ethyl group is coplanar with the benzene ring, and a non-planar (gauche) conformer where the ethyl group is rotated out of the plane. ucsb.edu The planar conformation allows for maximum overlap between the oxygen's lone pairs and the aromatic π-system, leading to greater electronic stabilization. However, steric interactions between the ethyl group and the adjacent methyl group could favor the non-planar conformer. The global minimum energy conformation would be a balance of these electronic and steric factors.

Illustrative Data Table: Predicted Relative Energies of Ethoxy Group Conformations

| Conformation (Dihedral Angle CAr-O-C-C) | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| Planar (syn-periplanar, 0°) | +1.5 to +3.0 | Steric clash with methyl group |

| Non-planar (gauche, ~90°) | 0 (Reference) | Balance of steric and electronic effects |

| Planar (anti-periplanar, 180°) | +0.5 to +1.5 | Reduced steric clash compared to syn, but less favorable electronically |

Note: The values in this table are illustrative and based on theoretical principles for similar substituted benzenes. Actual values would require specific quantum chemical calculations.

Solvent Effects on Electronic Structure and Reactivity (PCM models)

The electronic structure and reactivity of a molecule can be significantly influenced by the surrounding solvent. quora.com The Polarizable Continuum Model (PCM) is a computational method used to simulate these solvent effects by representing the solvent as a continuous medium with a specific dielectric constant.

For this compound, a polar solvent is expected to have several effects:

Stabilization of Polar Structures: Polar solvents will stabilize charge separation within the molecule. This can enhance the electron-donating and -withdrawing effects of the substituents.

Influence on Reaction Rates: For reactions that proceed through charged intermediates, such as electrophilic aromatic substitution which involves a positively charged arenium ion intermediate, a polar solvent can stabilize this intermediate, potentially increasing the reaction rate. quora.com

Shifts in Conformational Equilibria: The relative energies of different conformers can change in a polar solvent. A more polar conformer will be preferentially stabilized in a polar solvent.

Computational studies using PCM would allow for the quantification of these effects by calculating properties like dipole moments, reaction energy barriers, and conformational energy differences in various solvents.

Environmental Fate and Transformation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical compound through non-biological processes, primarily photochemical and hydrolytic reactions.

Photochemical transformation, or photodegradation, is the breakdown of chemicals by light, particularly in the ultraviolet (UV) spectrum. For aromatic compounds like 4-Chloro-2-ethoxy-1-methylbenzene, this process can be a significant degradation pathway in atmospheric and aquatic environments.

The presence of a chlorine atom on the benzene (B151609) ring makes the molecule susceptible to photolytic cleavage of the carbon-chlorine (C-Cl) bond. Research on related compounds, such as chlorotoluenes, indicates that direct photolysis can occur, although the rate can be slow. For instance, 4-chlorotoluene (B122035) in a deaerated methanol (B129727) solution showed only 2.9% degradation after 48 hours of exposure to UV light around 300 nm. nih.gov However, the presence of photosensitizers, such as acetone, can significantly enhance the rate of photodegradation, with one study showing a 54.5% degradation of 4-chlorotoluene in just 9 hours under such conditions. nih.gov

The photochemical degradation of chlorinated aromatic compounds often proceeds through the formation of highly reactive hydroxyl radicals (•OH) in the presence of substances like titanium dioxide (TiO2), which can act as a photocatalyst. nih.gov These radicals can attack the benzene ring, leading to the displacement of the chlorine atom and the nitro group (in the case of chloronitrobenzenes), and the formation of various phenolic intermediates. nih.gov For this compound, it is plausible that similar mechanisms would lead to the formation of ethoxy-methylphenols and other hydroxylated derivatives, followed by further oxidation and potential ring cleavage.

Table 1: Photodegradation of an Analogous Compound

| Compound | Conditions | Degradation | Reference |

| 4-Chlorotoluene | UV light (~300 nm), deaerated methanol | 2.9% in 48 hours | nih.gov |

| 4-Chlorotoluene | UV light (~300 nm), deaerated methanol with acetone | 54.5% in 9 hours | nih.gov |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound to hydrolysis depends on the resilience of the aryl-chlorine and aryl-ether bonds.

Aryl halides, such as the chlorobenzene (B131634) moiety in this compound, are generally resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-chlorine bond in aromatic rings is stronger than in aliphatic compounds, making nucleophilic substitution by water a slow process. Similarly, the ether linkage in aromatic ethers is also known to be chemically stable and not readily hydrolyzed without aggressive reagents or enzymatic action. Studies on monochlorotoluenes indicate they are stable to the action of steam at moderate temperatures and pressures. nih.gov Therefore, hydrolytic degradation is not expected to be a significant abiotic degradation pathway for this compound in the environment.

Biotic Degradation Mechanisms

Biotic degradation involves the transformation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the primary mechanism for the breakdown of persistent organic pollutants in soil and water.

The biodegradation of chlorinated aromatic compounds is initiated by specific enzymes produced by microorganisms. For compounds like this compound, the initial enzymatic attack can occur at the aromatic ring, the methyl group, or the ethoxy group.

Under aerobic conditions, the most common initial step is the oxidation of the benzene ring by dioxygenase or monooxygenase enzymes. nih.govnih.gov Dioxygenases incorporate both atoms of an oxygen molecule into the aromatic ring, forming a cis-dihydrodiol. This intermediate is then dehydrogenated to form a substituted catechol (in this case, likely a chloro-ethoxy-methylcatechol). This chlorocatechol is a key intermediate that can undergo further degradation through ring cleavage, which is also an enzymatic process. nih.govethz.ch The cleavage of the aromatic ring, mediated by enzymes like catechol 1,2-dioxygenase or catechol 2,3-dioxygenase, leads to the formation of aliphatic acids that can then be mineralized to carbon dioxide and water. ethz.chnih.gov

The ether linkage can also be a point of enzymatic attack. O-dealkylation, the cleavage of the ether bond, is a known metabolic pathway for aromatic ethers, resulting in the formation of a phenol (B47542) and an aldehyde. For this compound, this would yield 4-chloro-2-methylphenol (B52076) and acetaldehyde.

Under anaerobic conditions, a different set of enzymatic reactions occurs. Reductive dechlorination is a key process where the chlorine atom is removed and replaced by a hydrogen atom. nih.gov This process, known as halorespiration, is carried out by specific bacteria that use chlorinated compounds as electron acceptors. nih.gov The resulting de-chlorinated aromatic compound would then be more susceptible to further degradation.

While no specific microbial transformation studies have been found for this compound, numerous studies on related compounds provide a framework for its likely biotransformation.

Studies on chlorinated benzenes have shown that bacteria from genera such as Pseudomonas, Burkholderia, and Sphingomonas can utilize these compounds as a sole source of carbon and energy under aerobic conditions. nih.govethz.ch For example, Xanthobacter flavus has been shown to degrade 1,4-dichlorobenzene (B42874) by initial dioxygenase attack, leading to the formation of 3,6-dichlorocatechol (B1212381) and subsequent mineralization via a modified ortho-cleavage pathway. ethz.ch It is highly probable that similar microbial consortia present in contaminated soil and water could degrade this compound.

The presence of an oxygen-containing functional group (the ethoxy group) on the aromatic ring can influence biodegradability. Research suggests that chlorinated aromatic compounds with such groups are potentially biodegradable under both aerobic and anaerobic conditions, irrespective of the degree of chlorination.

Table 2: Microbial Degradation of Analogous Compounds

| Compound | Microorganism/Consortium | Condition | Pathway | Reference |

| 1,4-Dichlorobenzene | Xanthobacter flavus 14pl | Aerobic | Dioxygenase attack, modified ortho-cleavage | ethz.ch |

| Chlorinated Benzenes | Pseudomonas, Burkholderia | Aerobic | Dioxygenase attack, chlorocatechol formation | nih.gov |

| Higher Chlorinated Benzenes | Dehalococcoides | Anaerobic | Reductive dehalogenation | nih.gov |

| 4-chloro-2-nitrophenol | Bacillus sp. strain MW-1 | Aerobic, with carbon source | Biotransformation to 5-chloro-2-methylbenzoxazole | nih.gov |

Role of 4 Chloro 2 Ethoxy 1 Methylbenzene As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Specialty Chemicals

The inherent reactivity of the functional groups on 4-chloro-2-ethoxy-1-methylbenzene allows for its transformation into a variety of specialty chemicals. The presence of the chloro and methyl groups offers sites for further chemical modification, while the ethoxy group influences the electronic properties of the aromatic ring.

For instance, related structures are key intermediates in the synthesis of complex molecules. One such example is the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate for the antidiabetic drug dapagliflozin. google.comwipo.int This synthesis involves the reaction of a substituted benzoyl chloride with phenetole, followed by reduction. wipo.int While not directly starting from this compound, this process highlights how similarly substituted benzene (B151609) rings are crucial in building blocks for pharmaceuticals.

Furthermore, derivatives like 4-(2-bromoethoxy)-1-chloro-2-methylbenzene (B3148386) serve as important intermediates. echemi.comscbt.comchemcd.com This related compound, which can be conceptualized as an elaborated version of this compound, introduces a reactive bromoethoxy group, expanding its synthetic utility for creating more complex specialty chemicals. echemi.comscbt.com Other related derivatives that find use as intermediates include 4-chloro-2-(chloromethyl)-1-ethoxybenzene (B13559644) and 4-chloro-2-ethoxy-1-nitrobenzene (B1348602). chemicalbook.comuni.lu

Scaffold for Heterocyclic Compound Synthesis (e.g., indazoles)

The structural framework of this compound is particularly well-suited for the synthesis of heterocyclic compounds, a class of molecules of great importance in medicinal chemistry and materials science. A notable example is the synthesis of indazoles.

Indazoles are bicyclic heterocyclic compounds that exhibit a wide range of biological activities. The synthesis of substituted indazoles often involves the cyclization of appropriately functionalized benzene derivatives. For instance, the synthesis of 4-chloro-1H-indazole can be achieved from 3-chloro-2-methylaniline (B42847) through a diazotization and cyclization sequence. chemicalbook.comresearchgate.net Although this specific example does not directly use this compound, it demonstrates the principle of how a substituted toluene (B28343) derivative can serve as a precursor to an indazole. The ethoxy group in this compound could be envisioned to modulate the properties of the resulting indazole scaffold.

A related sulfonamide derivative, N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, has been synthesized and characterized. nih.gov This highlights the incorporation of a substituted ethoxy-methyl-indazole core into more complex molecular structures, underscoring the potential of this compound derivatives in the generation of novel heterocyclic compounds.

Intermediate in Polymer Chemistry (e.g., if derivatized with polymerizable groups)

While direct applications of this compound in polymer chemistry are not extensively documented, its structure lends itself to derivatization with polymerizable groups. The aromatic ring can be functionalized with moieties such as vinyl, styryl, or acrylate (B77674) groups, transforming it into a monomer that can participate in polymerization reactions.

The chloro and methyl substituents on the benzene ring can influence the reactivity of the monomer and the properties of the resulting polymer. For example, the presence of these groups can affect the polymer's thermal stability, solubility, and mechanical properties. This potential for creating tailored polymers makes this compound an interesting, albeit currently underutilized, intermediate in polymer science.

Functionalization of Advanced Materials

The chemical handles present in this compound and its derivatives can be exploited for the functionalization of advanced materials. The chloro group, for instance, can participate in cross-coupling reactions, allowing the molecule to be grafted onto the surfaces of materials like nanoparticles, metal oxides, or carbon-based materials.

This surface modification can impart new properties to the material. For example, attaching an organic layer derived from this compound could alter the material's hydrophobicity, dispersibility in different solvents, or its interaction with other molecules. This functionalization is a key strategy in the development of advanced materials for applications in catalysis, sensing, and electronics. The specific substitution pattern of this compound offers the potential to create tailored surface functionalities.

Development of Advanced Analytical Methodologies for 4 Chloro 2 Ethoxy 1 Methylbenzene and Its Derivatives

Chromatographic Method Development

Chromatographic techniques form the cornerstone of analytical strategies for 4-Chloro-2-ethoxy-1-methylbenzene, enabling the separation of the target analyte from impurities, starting materials, and byproducts. The choice of chromatographic method is dictated by the volatility and polarity of the compounds of interest.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purity assessment of non-volatile or thermally labile compounds. For substituted chlorobenzenes and their derivatives, reversed-phase HPLC is often the method of choice. researchgate.netresearchgate.net In this mode, a nonpolar stationary phase, such as C18, is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The development of a robust HPLC method for this compound would involve optimizing several key parameters to achieve the desired separation and peak shape. These parameters include the mobile phase composition, flow rate, column temperature, and detector wavelength. researchgate.net UV detection is commonly employed for aromatic compounds due to their inherent chromophores. researchgate.net For instance, chlorobenzene (B131634) exhibits a UV absorbance maximum at approximately 215 nm. researchgate.net A well-developed HPLC method can effectively separate this compound from its isomers and other process-related impurities, allowing for accurate purity determination. google.com The purity is typically calculated based on the area percentage of the main peak in the chromatogram.

Table 1: Illustrative HPLC Method Parameters for Analysis of Substituted Aromatic Compounds

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of HPLC parameters that could serve as a starting point for the analysis of this compound, based on methods developed for similar compounds. researchgate.netgoogle.com

Gas Chromatography (GC) for Volatile Product Analysis

For the analysis of volatile and semi-volatile compounds like this compound, Gas Chromatography (GC) is the preferred technique. jascoinc.com In GC, the sample is vaporized and swept by a carrier gas through a capillary column coated with a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The choice of the stationary phase is critical for achieving the desired separation. Non-polar columns, such as those with a methyl silicone stationary phase, are often used for the analysis of aromatic compounds. nist.gov

GC analysis can be used to monitor the progress of reactions involving this compound and to quantify the presence of volatile impurities in the final product. acs.org For instance, in the synthesis of alkoxy benzenes, GC can be used to monitor the reaction and assess the purity of the crude product. acs.org The retention index, a measure of a compound's retention time relative to a series of n-alkanes, can be a useful parameter for the identification of unknown peaks in a chromatogram. nist.gov

Table 2: Typical GC Conditions for Volatile Aromatic Compound Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 40°C hold, then ramp to 280°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table outlines typical GC parameters that could be adapted for the analysis of this compound, based on established methods for similar volatile organic compounds. mdpi.com

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for separations that are challenging for both HPLC and GC. chromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. chromatographyonline.com This technique offers several advantages, including faster analysis times and reduced solvent consumption compared to HPLC, making it a "greener" alternative. chromatographyonline.comnews-medical.net The low viscosity and high diffusivity of the supercritical fluid mobile phase contribute to high chromatographic efficiency. news-medical.net

For challenging separations of isomers or structurally similar compounds, which can be the case for derivatives of this compound, SFC can provide superior resolution. jascoinc.com The technique is particularly well-suited for chiral separations, which are crucial in many pharmaceutical and fine chemical applications. news-medical.net The addition of a co-solvent, or modifier, such as methanol or ethanol (B145695), to the carbon dioxide mobile phase allows for the elution of a wider range of compounds. chromatographyonline.com The development of specialized stationary phases has further expanded the applicability of SFC for the analysis of diverse chemical classes, including aromatic compounds. nih.gov

Hyphenated Techniques for Enhanced Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detector, provide a wealth of information for the unambiguous identification and sensitive quantification of analytes.

GC-MS for Trace Analysis and Metabolite Identification

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov It combines the high separation efficiency of GC with the definitive identification capabilities of MS. nih.gov This technique is particularly valuable for trace analysis, allowing for the detection and quantification of minute amounts of this compound or its derivatives in various matrices. epa.gov

In the context of metabolite identification, GC-MS is instrumental. nih.gov After a biological sample is extracted, the metabolites are often derivatized to increase their volatility and thermal stability, making them amenable to GC analysis. youtube.com The resulting mass spectra provide a molecular fingerprint of each compound, allowing for its identification by comparison to spectral libraries or through interpretation of fragmentation patterns. For example, the mass spectra of ring-substituted ethoxybenzylpiperazines, which are structurally related to derivatives of this compound, exhibit characteristic fragment ions that aid in their discrimination. nih.gov

Table 3: Example of GC-MS Data for a Related Compound (1-Ethoxy-2-methylbenzene)

| Feature | Value |

| Molecular Formula | C9H12O |

| Molecular Weight | 136.19 g/mol |

| CAS Number | 614-71-1 |

| Kovats Retention Index | 1054.5 (Standard non-polar column) |

| Major Mass Spectral Peaks (m/z) | 108, 136, 107, 90, 77 |

This table provides an example of the type of data obtained from a GC-MS analysis of a structurally similar compound, 1-Ethoxy-2-methylbenzene, as found in the PubChem database. nih.gov

LC-MS for Non-volatile Derivative Analysis

For the analysis of non-volatile or thermally unstable derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. mdpi.com LC-MS combines the separation power of HPLC with the sensitive and selective detection of MS. This technique is widely used in metabolomics and for the characterization of a broad range of compounds that are not suitable for GC analysis. nih.gov

The development of an LC-MS method involves optimizing both the chromatographic separation and the mass spectrometric detection. The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical for achieving good sensitivity for the target analytes. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the elemental composition determination of unknown compounds. rsc.org LC-MS is a powerful tool for studying the metabolism of aromatic compounds and for identifying their non-volatile derivatives in complex biological or environmental samples.

Future Research Directions

Exploration of Undiscovered Reactivity Patterns

The interplay of the chloro, ethoxy, and methyl groups on the benzene (B151609) ring of 4-Chloro-2-ethoxy-1-methylbenzene suggests a rich and largely unexplored reactivity landscape. Future research will likely focus on elucidating novel reaction pathways and anomeric effects.

A key area of investigation will be the catalytic C-H functionalization of the methyl group. nih.govresearchgate.net The development of selective catalysts could enable the introduction of new functional groups at the benzylic position, opening doors to a wide array of novel derivatives with potentially valuable properties. Research into the use of transition metal catalysts, such as those based on manganese, could offer sustainable and efficient routes for these transformations. researchgate.net Furthermore, visible-light-mediated organocatalytic methods present an exciting frontier for the direct and asymmetric C-H functionalization of toluene (B28343) derivatives, a strategy that could be adapted for this compound to produce chiral molecules with high enantioselectivity. nih.gov

The aromatic ring itself presents multiple sites for electrophilic and nucleophilic substitution reactions. The directing effects of the existing substituents—the ortho, para-directing ethoxy and methyl groups, and the deactivating but ortho, para-directing chloro group—create a complex regioselectivity profile. Future studies will likely employ advanced analytical techniques to precisely map the outcomes of various substitution reactions and uncover any unexpected reactivity arising from steric and electronic interactions between the functional groups. The potential for the formation of reaction intermediates, such as carbocations, carbanions, and radicals, during these transformations also warrants deeper investigation to fully understand the reaction mechanisms. weimiaobio.comnih.gov

Development of Greener Synthetic Routes

The traditional synthesis of aromatic ethers often involves harsh reaction conditions and the use of hazardous reagents. A significant future research direction will be the development of more environmentally friendly and efficient synthetic methods for this compound.

Phase-transfer catalysis (PTC) stands out as a particularly promising green chemistry approach. ptfarm.plphasetransfer.comcrdeepjournal.orgprinceton.educore.ac.uk This methodology facilitates reactions between reactants in immiscible phases, often allowing for the use of water as a solvent and milder reaction conditions, thus reducing the need for volatile organic solvents. ptfarm.pl The application of PTC to the synthesis of this compound, likely through the reaction of a corresponding chlorophenol with an ethylating agent, could lead to higher yields, reduced byproducts, and a more sustainable manufacturing process. crdeepjournal.org The use of chiral phase-transfer catalysts could also enable the enantioselective synthesis of related chiral ethers. phasetransfer.com

Furthermore, advancements in catalytic Williamson ether synthesis, which traditionally requires strong bases and anhydrous conditions, are paving the way for greener alternatives. Research into catalytic systems that can operate under milder conditions with more benign reagents will be crucial for the sustainable production of this compound and its derivatives. The exploration of nanoparticle-based catalysts and other novel catalytic materials could also contribute to more eco-friendly synthetic protocols. researchgate.netnih.govnih.gov

Advanced Computational Modeling for Novel Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the properties and reactivity of this compound at the molecular level. mdpi.com Future research will undoubtedly leverage advanced computational models to explore its electronic structure, spectroscopic properties, and potential interactions with other molecules.

DFT studies can provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity in various chemical reactions, including electrophilic and nucleophilic substitutions. nih.gov By modeling the transition states of potential reactions, researchers can predict reaction pathways and activation energies, guiding the design of more efficient synthetic strategies.

Moreover, computational modeling can be employed to predict the properties of novel materials derived from this compound. For instance, by simulating the electronic and optical properties of polymers or other functional materials incorporating this compound, scientists can identify promising candidates for applications in areas like organic electronics. These in-silico studies can significantly accelerate the discovery and development of new materials by prioritizing synthetic efforts on the most promising candidates.

Applications in Emerging Chemical Technologies

The unique substitution pattern of this compound makes it a compelling building block for the development of advanced materials with applications in emerging technologies.

One of the most promising areas is in the field of organic electronics . researchgate.netrsc.org The ability to functionalize the aromatic ring and the methyl group allows for the tuning of the electronic properties of the molecule. This makes it a potential precursor for the synthesis of organic semiconductors, liquid crystals, and other functional organic materials. acs.orgmdpi.com For example, derivatives of this compound could be incorporated into the structure of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) to enhance their performance and stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.